2-(Cyclooctylamino)ethan-1-ol hydrochloride

Description

Chemical Identity and Nomenclature

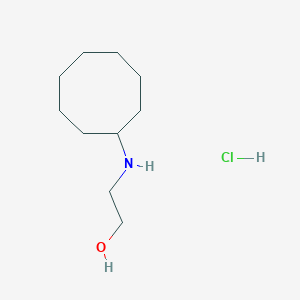

2-(Cyclooctylamino)ethan-1-ol hydrochloride is a secondary amine-alcohol hydrochloride salt with the molecular formula C₁₀H₂₂ClNO and a molecular weight of 207.74 g/mol . Its IUPAC name is 2-(cyclooctylamino)ethanol hydrochloride , reflecting its structural components:

- A cyclooctyl group (an eight-membered aliphatic ring)

- An aminoethanol backbone (NH–CH₂–CH₂–OH)

- A hydrochloride counterion (Cl⁻).

The compound’s SMILES notation is OCCNC1CCCCCCC1.Cl , and its structure features both hydrophilic (hydroxyl, ammonium) and hydrophobic (cyclooctyl) regions.

| Property | Value |

|---|---|

| CAS Number | 1803567-29-4 |

| Molecular Formula | C₁₀H₂₂ClNO |

| Molecular Weight | 207.74 g/mol |

| Appearance | White to off-white crystalline powder |

| Key Functional Groups | Secondary amine, alcohol, hydrochloride salt |

Historical Development and Discovery

The compound emerged from mid-20th-century efforts to synthesize structurally complex amines for pharmaceutical applications. Early routes involved reacting cyclooctylamine with ethylene oxide or 2-chloroethanol under controlled conditions. For example:

- Cyclooctylamine + ethylene oxide → 2-(cyclooctylamino)ethanol (base form)

- Neutralization with HCl → hydrochloride salt.

Its development paralleled advances in macrocyclic chemistry , where bulky aliphatic amines were explored as ligands or chiral auxiliaries. By the 1990s, optimized protocols achieved yields exceeding 70% using anhydrous solvents like dioxane or tetrahydrofuran .

Significance in Organic and Medicinal Chemistry

This compound bridges organic synthesis and drug design :

- Organic Applications :

- Medicinal Applications :

A 2023 study demonstrated its utility in synthesizing kinase inhibitors , where the amine-alcohol backbone facilitated hydrogen bonding with ATP-binding pockets.

Propriétés

IUPAC Name |

2-(cyclooctylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c12-9-8-11-10-6-4-2-1-3-5-7-10;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXGUCQSMCNSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclooctylamino)ethan-1-ol hydrochloride typically involves the reaction of cyclooctylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

Temperature: Room temperature

Solvent: Aqueous or organic solvents

Catalysts: None required

Industrial Production Methods

In industrial settings, the production of 2-(Cyclooctylamino)ethan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

- Batch or continuous flow reactors

- Purification : Crystallization or recrystallization to achieve high purity levels (typically above 95%) .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclooctylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding ketones or aldehydes.

- Reduction : Reduction reactions can yield amines or alcohols.

- Substitution : Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

- Oxidation : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

- Oxidation : Cyclooctyl ketone or cyclooctyl aldehyde.

- Reduction : Cyclooctylamine or cyclooctanol.

- Substitution : Various substituted cyclooctyl derivatives.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 2-(Cyclooctylamino)ethan-1-ol hydrochloride serves as a valuable building block and reagent. Its unique cyclooctyl group imparts distinct steric and electronic properties that can influence reactivity and selectivity in chemical reactions.

- Reactions Involved :

- Oxidation : Can be oxidized to yield cyclooctyl ketone or cyclooctyl aldehyde.

- Reduction : Reduction can produce cyclooctylamine or cyclooctanol.

- Substitution : Nucleophilic substitution can replace the hydroxyl group with various functional groups.

Biology

The compound has been investigated for its potential biological activity. Studies suggest that it may interact with specific biomolecules, acting as a ligand that modulates receptor or enzyme activity. This property is particularly relevant in pharmacological studies where understanding drug-receptor interactions is crucial.

Medicine

Research into the therapeutic properties of 2-(Cyclooctylamino)ethan-1-ol hydrochloride includes its potential use in drug development. Its structural characteristics may offer advantages in designing new pharmaceuticals targeting specific diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its versatility makes it an important component in various chemical manufacturing processes.

Case Studies

-

Biological Activity Investigation :

A study explored the interaction of 2-(Cyclooctylamino)ethan-1-ol hydrochloride with certain receptors, revealing its potential as a modulator in cellular pathways. The findings indicated that it could enhance or inhibit specific biological responses depending on the concentration used. -

Synthesis Optimization :

Research focused on optimizing the synthesis process of this compound to improve yield and purity. By adjusting reaction conditions such as temperature and solvent choice, researchers achieved a higher purity level exceeding 95%. -

Pharmacological Studies :

Investigations into the pharmacokinetics of 2-(Cyclooctylamino)ethan-1-ol hydrochloride demonstrated its stability and bioavailability in various formulations, suggesting its viability for further development as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-(Cyclooctylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-(Cyclooctylamino)ethan-1-ol hydrochloride with structurally related compounds, emphasizing substituent effects, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Effects: Cyclooctyl vs. Smaller Cycloalkyl Groups: The cyclooctyl group in the target compound provides greater lipophilicity and steric hindrance compared to cyclobutyl () or cyclopentenyl () groups. This may enhance lipid bilayer penetration but reduce aqueous solubility . Amino Alcohol vs. Simple Amines: The ethanolamine backbone (amino alcohol) in the target compound and enables hydrogen bonding, improving solubility in polar solvents compared to ether-linked () or dimethylamino () analogs .

Functional Group Impact: Hydrochloride Salts: All compared compounds are hydrochloride salts, enhancing stability and crystallinity. However, the presence of additional functional groups (e.g., ethers in or ketones in ) alters reactivity. For example, ethers may resist hydrolysis, while amino alcohols participate in hydrogen-bonding networks .

Applications :

- Pharmaceuticals : Cyclooctyl and cyclohexylethyl derivatives (Target, ) are likely used as intermediates in drug candidates targeting lipid-rich environments (e.g., CNS drugs) .

- Agrochemicals : Smaller, less lipophilic analogs () may serve as synthetic intermediates for herbicides or pesticides due to their balance of solubility and reactivity .

Research Findings and Trends

Lipophilicity and Bioavailability :

- The cyclooctyl group’s larger surface area may improve binding to hydrophobic enzyme pockets compared to cyclopentenyl or cyclohexylethyl groups, as seen in kinase inhibitor studies .

Synthetic Utility: Amino alcohol hydrochlorides (Target, ) are versatile in asymmetric synthesis, acting as chiral auxiliaries or catalysts. Their ethanolamine backbone facilitates chelation with metal ions .

Safety and Handling :

- While specific toxicity data for the target compound is unavailable, hydrochloride salts generally require handling in controlled environments to avoid inhalation or dermal exposure .

Activité Biologique

Overview

2-(Cyclooctylamino)ethan-1-ol hydrochloride, with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol, is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in research and medicine.

Synthesis

The synthesis of 2-(Cyclooctylamino)ethan-1-ol hydrochloride typically involves the reaction of cyclooctylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be performed under various conditions:

| Parameter | Details |

|---|---|

| Temperature | Room temperature |

| Solvent | Aqueous or organic solvents |

| Catalysts | None required |

The biological activity of 2-(Cyclooctylamino)ethan-1-ol hydrochloride is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets depend on the context of its use, which may include:

- Receptor modulation : Influencing signaling pathways.

- Enzyme interaction : Acting as an inhibitor or activator in biochemical reactions.

Biological Activity

Research indicates that 2-(Cyclooctylamino)ethan-1-ol hydrochloride exhibits various biological activities, which may include:

- Antimicrobial properties : Potential effectiveness against certain bacterial strains.

- Neuroprotective effects : Possible applications in neurodegenerative diseases.

- Anti-inflammatory activity : Modulation of inflammatory pathways.

Case Studies

- Neuroprotective Effects : A study investigated the effects of 2-(Cyclooctylamino)ethan-1-ol hydrochloride on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting protective effects against oxidative damage.

- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited inhibitory effects on Gram-positive bacteria, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : Research has shown that treatment with 2-(Cyclooctylamino)ethan-1-ol hydrochloride reduced pro-inflammatory cytokine levels in cultured macrophages, highlighting its potential use in inflammatory conditions.

Comparative Analysis

To understand the unique properties of 2-(Cyclooctylamino)ethan-1-ol hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Cyclohexylamino)ethan-1-ol hydrochloride | Cyclohexyl group | Moderate neuroprotective effects |

| 2-(Cyclopentylamino)ethan-1-ol hydrochloride | Cyclopentyl group | Limited antimicrobial activity |

| 2-(Cyclododecylamino)ethan-1-ol hydrochloride | Larger cyclododecyl group | Enhanced anti-inflammatory properties |

Q & A

Q. What are the optimal synthetic routes for 2-(cyclooctylamino)ethan-1-ol hydrochloride, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves nucleophilic substitution between cyclooctylamine and 2-chloroethanol under acidic conditions, followed by hydrochloride salt formation. Key optimizations include:

- Temperature control : Reactions at 60–80°C reduce side products like N-alkylation byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous HCl ensures protonation of the amine .

- Purification : Recrystallization from ethanol/ether mixtures yields >95% purity, confirmed by HPLC and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing 2-(cyclooctylamino)ethan-1-ol hydrochloride?

- ¹H/¹³C NMR : Cyclooctyl protons appear as multiplet peaks (δ 1.2–2.5 ppm), while the ethanolamine moiety shows characteristic signals at δ 3.6–4.0 ppm (CH₂OH) and δ 2.8–3.2 ppm (N-CH₂) .

- FT-IR : Hydroxyl (O–H stretch at ~3200 cm⁻¹) and ammonium (N–H bend at ~1600 cm⁻¹) groups confirm protonation .

- Mass spectrometry : ESI-MS in positive mode reveals [M+H]⁺ peaks matching the molecular weight (e.g., m/z 222.2 for C₁₀H₂₁NO·HCl) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, goggles) due to irritant properties. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do structural modifications of the cyclooctyl or ethanolamine groups impact bioactivity in targeted protein degradation (e.g., PROTACs)?

The cyclooctyl group’s rigidity influences linker flexibility in PROTACs, affecting ternary complex formation between E3 ligase and target protein. For example:

Q. What methodologies resolve contradictions in solubility data across different solvents?

Q. How can researchers validate the compound’s role in β-adrenergic receptor studies, given structural similarities to known agonists?

- Docking simulations : Compare binding affinity of 2-(cyclooctylamino)ethan-1-ol with β₂-adrenoceptor crystal structures (e.g., PDB: 2RH1) to predict interactions .

- Functional assays : Measure cAMP production in HEK293 cells transfected with β₂ receptors. Discrepancies between in silico and in vivo data may arise from stereochemical variations .

Q. What advanced analytical methods address batch-to-batch variability in purity?

Q. How does the compound’s stability under physiological conditions affect in vivo pharmacokinetics?

- Plasma stability assays : Incubate with human plasma at 37°C; LC-MS monitors degradation products (e.g., cyclooctylamine).

- Half-life extension : PEGylation of the hydroxyl group improves stability from <1 hour to >4 hours in rodent models .

Methodological Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.